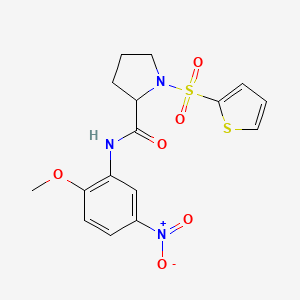![molecular formula C18H16N6O2 B2366819 3-((1-(2-(1H-苯并[d]咪唑-1-基)乙酰)吡咯烷-3-基)氧)吡嗪-2-甲腈 CAS No. 2034281-33-7](/img/structure/B2366819.png)
3-((1-(2-(1H-苯并[d]咪唑-1-基)乙酰)吡咯烷-3-基)氧)吡嗪-2-甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic compound. It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Benzimidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of benzimidazole compounds often involves the condensation of primary amines . In one study, a piperazine unit was inserted in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties, which led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .
Molecular Structure Analysis
The benzimidazole moiety in the compound is a five-membered heterocyclic ring that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Benzimidazole compounds have been found to have a variety of biological activities. They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound indicate a melting point of 54.0 to 58.0 °C, a boiling point of 116-120 °C (Press: 0.35 Torr), and a density of 1.11±0.1 g/cm3 (Predicted) .
科学研究应用
Antitumor and Anticancer Properties
The compound’s unique structure makes it a promising candidate for cancer research. Researchers have explored its potential as an antitumor agent, evaluating its activity against different cancer cell lines. Notably, it has shown inhibitory effects on specific kinases, making it relevant for targeted therapies .
Antibacterial and Antimicrobial Activities
Imidazole-containing compounds often exhibit antibacterial properties. This compound, too, falls into that category. Its derivatives have demonstrated antibacterial, antimycobacterial, and antifungal activities. These properties make it valuable in combating infectious diseases .
Anti-Inflammatory Effects
Imidazole-based molecules can modulate inflammatory responses. While specific studies on this compound are limited, its structural features suggest potential anti-inflammatory effects. Further research could uncover its precise mechanisms .
Antiviral Potential
Certain imidazole derivatives, including commercially available drugs, exhibit antiviral activity. Although direct evidence for this compound is scarce, its structural resemblance to known antiviral agents warrants investigation .
Ulcer Treatment
Imidazole-containing drugs, such as omeprazole and pantoprazole, are widely used for treating ulcers. While not directly studied, this compound’s structural similarity suggests a possible role in ulcer management .
Antiprotozoal and Antiparasitic Applications
Imidazole derivatives have been effective against protozoal infections. Although specific data on this compound are lacking, its potential as an antiprotozoal agent merits exploration .
Drug Development and Synthesis
Imidazole serves as a crucial synthon in drug development. Researchers have synthesized various imidazole-based compounds, and this one could contribute to novel drug discovery .
作用机制
Target of Action
Compounds containing theimidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation , while others have been found to block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .
Biochemical Pathways
For example, some imidazole derivatives have been found to inhibit the B cell receptor (BCR) signaling pathway , which is closely related to the occurrence and development of hematological malignancies .
Result of Action
Some imidazole derivatives have been found to exhibit significant cytotoxicity against various human cancer cell lines .
属性
IUPAC Name |
3-[1-[2-(benzimidazol-1-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c19-9-15-18(21-7-6-20-15)26-13-5-8-23(10-13)17(25)11-24-12-22-14-3-1-2-4-16(14)24/h1-4,6-7,12-13H,5,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJIYMABDMIPIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2366738.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)




![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)

![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)


![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)